molecular formula C17H16ClFO B1343507 3'-Chloro-3-(2,5-dimethylphenyl)-5'-fluoropropiophenone CAS No. 898753-92-9

3'-Chloro-3-(2,5-dimethylphenyl)-5'-fluoropropiophenone

Cat. No. B1343507
M. Wt: 290.8 g/mol
InChI Key: HPJRGRSTAFHVQS-UHFFFAOYSA-N
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Description

The compound "3'-Chloro-3-(2,5-dimethylphenyl)-5'-fluoropropiophenone" is a propiophenone derivative with specific substituents on the aromatic rings. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related compounds. For instance, chlorination reactions of dimethylphenols have been studied, which could be relevant to understanding the reactivity of the chloro group in the compound of interest . Additionally, the effects of a propiophenone derivative on cyclic 3',5'-nucleotide phosphodiesterase have been investigated, suggesting potential biological activity for similar compounds .

Synthesis Analysis

The synthesis of related compounds involves enantioselective methods and crystal structure determination, as seen in the asymmetric synthesis of a morpholinol derivative . This suggests that the synthesis of "3'-Chloro-3-(2,5-dimethylphenyl)-5'-fluoropropiophenone" could also be approached with stereochemical considerations in mind. The chlorination of dimethylphenols leading to various chlorinated products indicates that the synthesis of the compound may involve controlled chlorination steps to achieve the desired substitution pattern.

Molecular Structure Analysis

Crystal structure analysis is a common technique used to determine the molecular structure of compounds. For example, the crystal structure of a thiazole derivative was analyzed, revealing the planarity of certain ring systems and the perpendicular orientation of substituent rings . This information could be extrapolated to predict the molecular conformation of "3'-Chloro-3-(2,5-dimethylphenyl)-5'-fluoropropiophenone," where steric and electronic effects of the substituents would influence the overall molecular geometry.

Chemical Reactions Analysis

The reactivity of chlorophenols and their derivatives has been explored in various contexts. The chlorination of dimethylphenols results in a range of chlorinated cyclohexenones, indicating that the chloro and methyl groups on the aromatic ring can significantly influence the outcome of chlorination reactions . This suggests that "3'-Chloro-3-(2,5-dimethylphenyl)-5'-fluoropropiophenone" may also undergo specific reactions based on the position and nature of its substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenols and related compounds have been studied, particularly in the context of environmental monitoring and detection. For instance, an HPLC-fluorescence detection method was developed for the determination of phenol and chlorophenols in tap water . This indicates that the compound of interest may have distinct spectroscopic properties that could be utilized for its detection and quantification. The solubility, melting point, and other physical properties would be influenced by the presence of chloro and fluoro substituents, as well as the overall molecular structure.

Scientific Research Applications

Synthesis and Characterization

  • Spectral Analysis and Quantum Chemical Studies : Compounds synthesized from related chloro and fluoro benzophenones have undergone detailed spectral analysis, including FT-IR and NMR spectra, alongside quantum chemical studies to understand their molecular geometry and chemical reactivity. These studies have revealed insights into the photophysical properties such as UV, emission, and fluorescent quantum yields, with computational calculations aiding in the understanding of their chemical reactivity (Satheeshkumar et al., 2017).

  • Environmental Applications : The sonochemical degradation of aromatic organic pollutants, including chloro and fluoro-substituted compounds, has been explored, showcasing the potential for using ultrasound in the mineralization of these compounds in aqueous solutions. This approach offers a significant advantage by minimizing the formation of harmful organic byproducts (Goskonda et al., 2002).

Chemical Reactivity and Applications

  • Copolymer Synthesis : Research has been conducted on the synthesis of aromatic copolyethers containing oxadiazole rings and phthalide groups, which were prepared using nucleophilic substitution polymerization. These polymers, derived from related phenolic compounds, exhibit high thermal stability and electrical insulating properties, suggesting applications in the production of thin, flexible films (Hamciuc et al., 2008).

  • Advanced Oxidation Processes for Water Treatment : The UV and UV/persulfate advanced oxidation processes have been evaluated for the removal of PCMX, a chloro and dimethyl-substituted phenol compound, from municipal wastewater. This study underscores the efficacy of these processes in degrading antimicrobial compounds, offering insights into the kinetics, mechanisms, and toxicity evolution of the degradation pathways (Li et al., 2020).

Photocatalytic Degradation and Kinetics

  • Photocatalytic Degradation in Soil Washing Wastes : The photocatalytic degradation of chlorophenols, including compounds with chloro and dimethyl substitutions, was investigated in simulated soil washing wastes containing Brij 35 and TiO2 dispersions. This study reveals the impact of micellar solubilization and substrate adsorption on degradation kinetics, highlighting the potential for photocatalytic processes in environmental remediation (Davezza et al., 2013).

properties

IUPAC Name

1-(3-chloro-5-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFO/c1-11-3-4-12(2)13(7-11)5-6-17(20)14-8-15(18)10-16(19)9-14/h3-4,7-10H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJRGRSTAFHVQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644753
Record name 1-(3-Chloro-5-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Chloro-3-(2,5-dimethylphenyl)-5'-fluoropropiophenone

CAS RN

898753-92-9
Record name 1-(3-Chloro-5-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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